[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate
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Description
The compound contains several functional groups including a benzodioxole, an oxazole, and a fluorobenzoate. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxazoles are aromatic compounds that contain an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . Fluorobenzoates are benzoic acid derivatives where one or more hydrogen atoms attached to the benzene ring are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxazole rings would contribute to the compound’s aromaticity, while the fluorobenzoate group would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzoate group could increase the compound’s reactivity and polarity .Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target protein, potentially inhibiting its activity and leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given the potential target of gsk-3β, it may influence pathways related to cell growth, proliferation, and apoptosis .
Result of Action
Based on the potential target of gsk-3β, it may influence cell growth, proliferation, and apoptosis .
Future Directions
The future directions for research on this compound would likely depend on its intended use and observed properties. If the compound shows promising activity in a particular area (such as pharmaceuticals), future research might focus on optimizing its activity, reducing any side effects, or improving its synthesis .
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO5/c19-14-4-2-1-3-13(14)18(21)22-9-12-8-16(25-20-12)11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJLLKKDUOVWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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